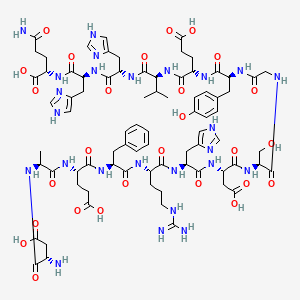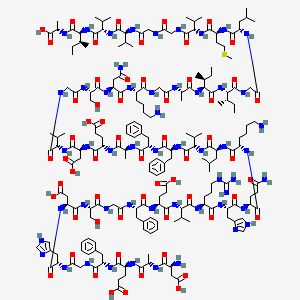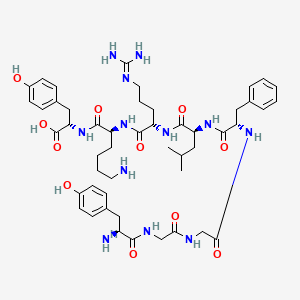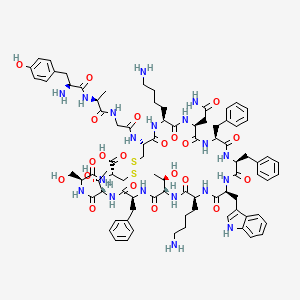
179986-89-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 179986-89-1 is known as Pancreatic Polypeptide, bovine. This compound is a linear polypeptide consisting of 36 amino acids and is primarily produced in the pancreas. It plays a significant role in inhibiting pancreatic secretion induced by secretin and cholecystokinin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pancreatic Polypeptide, bovine, is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods
Industrial production of Pancreatic Polypeptide, bovine, involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
Pancreatic Polypeptide, bovine, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Pancreatic Polypeptide, bovine, include N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, and trifluoroacetic acid. These reactions are typically carried out under controlled conditions to ensure the stability and integrity of the peptide .
Major Products Formed
The major product formed from the synthesis of Pancreatic Polypeptide, bovine, is the linear polypeptide itself. Modifications to the peptide can result in derivatives with altered biological activity .
Scientific Research Applications
Pancreatic Polypeptide, bovine, has a wide range of scientific research applications:
Mechanism of Action
Pancreatic Polypeptide, bovine, exerts its effects by acting as an agonist of neuropeptide Y receptors, particularly NPYR4. It inhibits pancreatic secretion by binding to these receptors and modulating intracellular signaling pathways. This action involves the regulation of calcium ion levels and membrane potential in pancreatic cells .
Comparison with Similar Compounds
Similar Compounds
Neuropeptide Y: Another peptide that interacts with neuropeptide Y receptors but has different physiological effects.
Vasoactive Intestinal Peptide: A peptide with similar receptor interactions but different biological activities.
Uniqueness
Pancreatic Polypeptide, bovine, is unique in its specific inhibition of pancreatic secretion induced by secretin and cholecystokinin. Its high affinity for neuropeptide Y receptor 4 distinguishes it from other related peptides .
Properties
CAS No. |
179986-89-1 |
|---|---|
Molecular Formula |
C₁₈₆H₂₈₇N₅₃O₅₆S₂ |
Molecular Weight |
4225.78 |
sequence |
One Letter Code: APLEPEYPGDNATPEQMAQYAAELRRYINMLTRPRY-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






